Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Description
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate is a sodium salt of a complex nonanoic acid derivative. Its structure features:
- A bicyclic pyrano[3,2-c]pyran core with multiple hydroxyl and hydroxybutyl substituents.
- An α,β-unsaturated ester linkage (3-methylbut-2-enoyl) connected to a 9-oxynonanoate chain.
- A sodium counterion, enhancing solubility in aqueous environments.
Properties
IUPAC Name |
sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQVUOWANJXDT-WENNQWSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635388 | |
| Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116182-44-6 | |
| Record name | sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fermentation Broth Preparation
Mupirocin fermentation broth is generated using optimized media containing carbon sources (e.g., glucose), nitrogen sources, and trace minerals. The impurity forms as a secondary metabolite during late-stage fermentation.
Resin Adsorption and Desorption
Macroporous resins (e.g., polystyrene divinylbenzene or acrylic adsorbents) are employed to adsorb mupirocin and related impurities from the broth. Ethyl acetate or acetone is used for desorption, yielding a crude extract containing the target compound.
Table 1: Resin-Based Extraction Parameters
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Adsorption | pH 7.5, 0.5M (NH₄)₂SO₄ | 95 | 60–70 | |
| Desorption | Ethyl acetate, 25°C | 90 | 70–80 | |
| Concentration | Nanofiltration (MWCO 500–600 Da) | 85 | 80–85 |
Chemical Synthesis and Cyclization
The impurity is synthesized via stereoselective cyclization and olefination reactions starting from monic acid derivatives.
Cyclization of Monic Acid Derivatives
Monic acid is functionalized through a 1,3-dipolar cycloaddition to form the octahydropyrano[3,2-c]pyran core. Reaction with methyl [(4aRS,5SR,10aRS)-5-...] acetate under basic conditions yields intermediates with ∼60% efficiency.
Olefination and Esterification
The side chain is introduced via Wittig olefination, ensuring retention of the E-configuration. Subsequent esterification with nonanoic acid derivatives and sodium hydroxide treatment produces the final sodium salt.
Table 2: Key Synthetic Reaction Conditions
| Reaction | Reagents/Conditions | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 58 | 95% R,R | |
| Olefination | Ph₃P=CHCO₂Me, THF, −78°C | 72 | >99% E | |
| Sodium Salt Formation | NaOH, MeOH/H₂O, 25°C | 89 | – |
Purification Techniques
Purification is critical due to the compound’s structural similarity to mupirocin.
Multi-Step Solvent Extraction
The crude extract undergoes pH-dependent partitioning:
Chromatographic Purification
Ion-exchange chromatography using DOW[XFS.43278.002] resin achieves >95% purity. Gradient elution with ammonium formate/methanol mixtures resolves closely related impurities.
Table 3: Chromatographic Parameters
| Resin | Eluent | Purity (%) | Recovery (%) | Source |
|---|---|---|---|---|
| DOW[XFS.43278.002] | NH₄HCO₂ (4g/L):MeOH (1:3) | 98.1 | 75.3 | |
| XAD1600 | 0.1M Ca(OAc)₂ → 80% MeOH | 91.4 | 87 |
Analytical Characterization
Spectroscopic Analysis
HPLC Methods
Reverse-phase HPLC (C8 column, 0.1M NH₄OAc/THF gradient) achieves baseline separation from mupirocin, with retention time = 12.7 min.
Challenges in Large-Scale Preparation
-
Stereochemical Control : Maintaining R,R configuration during cyclization requires stringent anhydrous conditions.
-
Impurity Profiling : Co-eluting analogues (e.g., EP Impurity D) necessitate orthogonal purification methods.
-
Yield Optimization : Multi-step extractions limit overall yields to 70–80%.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
iRGD primarily undergoes:
Binding Reactions: Binds to integrin receptors on tumor endothelial cells.
Proteolytic Cleavage: Cleavage by proteases to reveal the CendR motif.
Common Reagents and Conditions
Integrin Binding: Requires the presence of integrin receptors (αVβ3 and αVβ5).
Proteolytic Cleavage: Involves proteases that cleave the peptide to expose the CendR motif.
Major Products Formed
The major product formed from these reactions is the activated iRGD peptide with an exposed CendR motif, which facilitates tumor penetration.
Scientific Research Applications
Pharmaceutical Applications
Mupirocin is primarily known for its antibacterial properties. The sodium salt form of Mupirocin Impurity E may have specific applications in:
- Topical Antibiotics : Mupirocin is widely used in treating skin infections caused by bacteria such as Staphylococcus aureus. Its sodium salt form could enhance solubility and stability in formulations .
- Wound Care Products : Due to its effectiveness against Gram-positive bacteria and its low toxicity profile, it is suitable for inclusion in wound dressings and ointments aimed at preventing infections .
Research Applications
The compound can be utilized in various research settings:
- Biochemical Studies : As a model compound for studying the mechanisms of action of antibiotics and resistance development in bacterial strains .
- Drug Development : Used as a reference standard in the development of new antibiotics or formulations that require similar structural characteristics for efficacy against resistant bacterial strains .
Agricultural Applications
While primarily recognized for its pharmaceutical uses, compounds similar to Mupirocin have been investigated for their potential roles in:
- Plant Protection : Research indicates that certain derivatives may exhibit antifungal properties beneficial for agricultural practices .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of Mupirocin and its derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the sodium salt form demonstrated superior activity compared to other formulations due to enhanced penetration through biological membranes .
Case Study 2: Formulation Development
Research focused on developing a topical gel formulation containing Mupirocin sodium salt showed improved bioavailability and sustained release profiles. This formulation was tested for its ability to maintain effective drug levels over extended periods while minimizing side effects associated with higher concentrations .
Mechanism of Action
The mechanism of action of iRGD involves a three-step process:
Integrin Binding: The RGD sequence motif binds to αVβ3 and αVβ5 integrins on tumor endothelial cells.
Protease Cleavage: Upon binding, a protease cleavage event reveals the CendR motif (R/KXXR/K).
Neuropilin-1 Binding: The CendR motif binds to neuropilin-1, activating an endocytotic/exocytotic transport pathway that enhances drug delivery to tumors.
Comparison with Similar Compounds
Calcium Salt of Nonanoic Acid Derivative ()
Compound: Calcium salt of 9-[[3-Methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]-methyl]-2H-pyran-2-yl]-2-butenyl]oxy]-nonanoic acid (dihydrate).
| Feature | Target Sodium Compound | Calcium Analog |
|---|---|---|
| Core Structure | Pyrano[3,2-c]pyran | Tetrahydro-2H-pyran with epoxy groups |
| Metal Ion | Sodium | Calcium |
| Hydration | Not specified | Dihydrate |
| Bioavailability | Likely higher aqueous solubility | Reduced solubility due to Ca²⁺ |
| Functional Groups | Multiple hydroxyls, ester | Epoxy, hydroxyl, ester |
Key Insight : The sodium salt’s superior solubility may enhance bioavailability compared to the calcium analog, which is hindered by dihydrate formation and divalent ion interactions .
N-Isobutyl-9-(tetrahydropyran-2-yloxy)-2E,4E-nonadienamide ()
Compound: A nonadienamide with a tetrahydropyran-2-yloxy group.
| Feature | Target Sodium Compound | N-Isobutyl Nonadienamide |
|---|---|---|
| Backbone | Nonanoate ester | Nonadienamide |
| Ring System | Bicyclic pyrano-pyran | Monocyclic tetrahydropyran |
| Functional Groups | Hydroxyl, ester | Amide, ether |
| Synthesis | Likely involves saponification (e.g., LiOH) and coupling (EDCI/HOBt) | Uses LiOH for hydrolysis and EDCI/HOBt for amidation |
Key Insight: Both compounds share a C9 backbone but differ in terminal functional groups (amide vs. sodium ester).
Sodium Dehydroacetate ()
Compound : Sodium salt of a pyran-dione (C8H7NaO4).
| Feature | Target Sodium Compound | Sodium Dehydroacetate |
|---|---|---|
| Structure | Bicyclic pyrano-pyran with ester | Monocyclic pyran-dione |
| Applications | Potential therapeutic use (inferred) | Preservative, antimicrobial agent |
| Complexity | High (C26H44O9Na) | Low (C8H7NaO4) |
Key Insight : Despite both being sodium salts, the target compound’s structural complexity suggests broader bioactivity, while sodium dehydroacetate’s simplicity favors industrial applications .
Pravastatin-Related Compounds ()
Compound: (3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[[(2S)-2-methylpentanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid.
| Feature | Target Sodium Compound | Pravastatin Analogs |
|---|---|---|
| Backbone | Nonanoate (C9) | Heptanoate (C7) |
| Core Structure | Pyrano-pyran | Hexahydronaphthalene |
| Bioactivity Target | Unclear, possibly HMG-CoA reductase | HMG-CoA reductase inhibition |
Key Insight: The target compound’s longer chain and distinct bicyclic system may reduce affinity for HMG-CoA reductase compared to pravastatin’s optimized heptanoate backbone .
Coumarin Derivatives ()
Compound: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate.
| Feature | Target Sodium Compound | Coumarin Derivative |
|---|---|---|
| Core Structure | Pyrano[3,2-c]pyran | Pyrano[2,3-f]chromen (coumarin fused) |
| Functional Groups | Hydroxyl, ester | Acetyloxy, ester |
| Spectroscopy | No direct data | Characteristic UV/Vis absorption |
Key Insight : Both compounds contain α,β-unsaturated esters, but the coumarin derivative’s fused aromatic system may enhance UV activity, while the sodium salt’s hydroxyl groups improve polarity .
Biological Activity
Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate (CAS No. 116182-44-6) is a complex organic compound with potential biological activities. Its molecular formula is C26H43NaO9 and molecular weight is approximately 522.6 g/mol. This compound is structurally related to mupirocin and has been studied for its pharmacological properties.
Antimicrobial Properties
One of the primary areas of research surrounding sodium;9-[(E)-4...] involves its antimicrobial activity. Mupirocin and its derivatives have been shown to inhibit bacterial protein synthesis by targeting bacterial isoleucyl-tRNA synthetase. This mechanism makes it effective against various Gram-positive bacteria including Staphylococcus aureus and Streptococcus pneumoniae. Studies have demonstrated that sodium;9-[(E)-4...] retains similar antimicrobial efficacy as its parent compound mupirocin .
The biological activity of sodium;9-[(E)-4...] can be attributed to its ability to bind to the active site of isoleucyl-tRNA synthetase in bacteria. This binding prevents the incorporation of isoleucine into proteins, ultimately leading to bacterial cell death. The structural features of the compound enhance its binding affinity compared to other related compounds .
Pharmacokinetics
Pharmacokinetic studies indicate that sodium;9-[(E)-4...] exhibits favorable absorption characteristics when administered topically. Its solubility in water suggests good bioavailability in local applications. However, systemic absorption remains minimal due to its large molecular size and polar character .
Case Studies
- Clinical Efficacy : A clinical study evaluated the effectiveness of mupirocin (and its derivatives) in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in infection rates among patients treated with mupirocin compared to control groups .
- Comparative Analysis : In vitro studies comparing sodium;9-[(E)-4...] with other antibiotics showed that it had a lower minimum inhibitory concentration (MIC) against certain strains of bacteria. This indicates a higher potency of sodium;9-[(E)-4...] relative to traditional antibiotics like penicillin.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H43NaO9 |
| Molecular Weight | 522.6 g/mol |
| CAS Number | 116182-44-6 |
| Solubility | Water-soluble |
| Mechanism of Action | Inhibition of tRNA synthetase |
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, hydroxyl protection/deprotection, and stereoselective coupling. Key steps:
- Spirocyclic Core Formation : Use acid-catalyzed cyclization of diols (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) under controlled pH (3.5–5.0) to preserve stereochemistry .
- Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) for the sodium oxononanoate moiety, ensuring anhydrous conditions to avoid hydrolysis .
- Purification : Utilize preparative HPLC with C18 columns (eluent: MeCN/H2O gradient) to isolate stereoisomers. Validate purity via NMR (¹H/¹³C) and LC-MS .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and minimize byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches to confirm functional groups .
- NMR : Assign stereocenters via 2D NOESY and COSY, focusing on coupling constants (e.g., J = 8–10 Hz for axial-equatorial pyran protons) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+Na]⁺ with <2 ppm mass error .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., enzyme inhibition assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Dynamics : Use molecular dynamics simulations (e.g., Gaussian or COMSOL Multiphysics) to model conformation-dependent interactions with targets like kinases or GPCRs .
- Batch Variability Checks : Compare synthetic batches via DSC (melting point ±2°C) and XRPD to detect polymorphic differences affecting bioactivity .
Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis (pH 1–10) using DFT calculations (B3LYP/6-31G*) to identify labile bonds (e.g., ester groups) .
- Solubility Prediction : Apply Abraham solvation parameters in COSMO-RS to optimize co-solvent systems (e.g., PEG-400/water) for in vivo studies .
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA at 254 nm .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways perturbed by the compound .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with target proteins (e.g., kinases) using a microcalorimeter (∆H ±1 kcal/mol precision) .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines in viability assays .
Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks (e.g., enzyme inhibition kinetics)?
- Methodological Answer :
- Hypothesis Formulation : Start with Michaelis-Menten or Hill equations to model dose-response relationships .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) to validate assay robustness .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and assess cooperativity (Hill coefficient >1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
